2,5,7-Trimethyl-1-benzothiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,5,7-trimethyl-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12S/c1-7-4-8(2)11-10(5-7)6-9(3)12-11/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEAISMECMOVFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(S2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60344952 | |
| Record name | 2,5,7-Trimethyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16587-65-8 | |
| Record name | 2,5,7-Trimethyl-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60344952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 2,5,7 Trimethyl 1 Benzothiophene and Structural Analogs
Strategic Approaches to Benzothiophene (B83047) Core Construction and Methylation
The construction of the benzothiophene ring system is the foundational step in synthesizing 2,5,7-trimethyl-1-benzothiophene. Strategies often involve the formation of a key carbon-sulfur bond followed by or concurrent with ring closure. The introduction of methyl groups can be accomplished either by using appropriately substituted starting materials or by functionalizing the pre-formed benzothiophene core.
Cyclization and annulation reactions are fundamental to constructing the bicyclic benzothiophene system. These methods typically involve the intramolecular cyclization of a substituted benzene (B151609) derivative bearing a sulfur-containing side chain.
Electrophilic Cyclization: This is a common approach for forming the benzothiophene ring. chim.itnih.gov For instance, o-alkynyl thioanisoles can undergo electrophilic cyclization to yield 2,3-disubstituted benzothiophenes. nih.govorganic-chemistry.org The reaction is mediated by an electrophile that activates the alkyne for the intramolecular attack by the sulfur atom. Various electrophiles, including iodine (I₂), N-iodosuccinimide (NIS), and bromine (Br₂), have been employed for this purpose. nih.gov A stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt has also been used as a source of electrophilic thiomethyl for the cyclization of 2-alkynylthioanisoles, producing benzothiophenes in excellent yields under mild conditions. nih.govorganic-chemistry.org
Radical Cyclization: Radical-mediated cyclization reactions offer an alternative pathway to benzothiophenes. chim.it These reactions can be initiated by radical initiators like azobisisobutyronitrile (AIBN). For example, 1-(2-mercaptophenyl)-2-yn-1-ols can undergo a radical-promoted substitutive heterocyclodehydration in alcoholic media to yield 2-alkoxymethylbenzothiophenes. acs.org
Annulation Reactions: Annulation strategies build the thiophene (B33073) ring onto a pre-existing benzene ring. A metal-free, one-pot annulation of arenes can be achieved through an interrupted Pummerer reaction/ beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement/cyclization sequence to deliver various benzothiophene products. nih.govmanchester.ac.uk This method is particularly effective for synthesizing benzothiophenes from non-prefunctionalized polyaromatic hydrocarbons. nih.govmanchester.ac.uk Another approach involves the reaction of arynes with alkynyl sulfides, which provides a facile, one-step intermolecular synthesis of a wide range of 3-substituted benzothiophenes. rsc.orgrsc.org
| Method | Starting Materials | Key Reagents | Product Type | Reference(s) |
| Electrophilic Cyclization | o-Alkynyl thioanisoles | I₂, NIS, Br₂, Dimethyl(thiodimethyl)sulfonium tetrafluoroborate | 2,3-Disubstituted benzothiophenes | nih.govorganic-chemistry.org |
| Radical Cyclization | 1-(2-Mercaptophenyl)-2-yn-1-ols | AIBN | 2-Alkoxymethylbenzothiophenes | acs.org |
| Annulation | Arenes, Sulfoxides | Trifluoroacetic anhydride | Substituted benzothiophenes | nih.govmanchester.ac.uk |
| Aryne Annulation | o-Silylaryl triflates, Alkynyl sulfides | Cesium fluoride | 3-Substituted benzothiophenes | rsc.orgrsc.org |
Transition metal catalysis has revolutionized the synthesis of benzothiophenes, offering high efficiency, functional group tolerance, and opportunities for convergent synthesis. benthamdirect.comkfupm.edu.sa Palladium and copper are the most extensively used metals in these transformations.
Palladium-Catalyzed Synthesis: Palladium catalysts are highly versatile for constructing benzothiophene scaffolds. A common method is the palladium-catalyzed annulation of aryl sulfides with alkynes, which provides rapid access to a diverse array of 2,3-disubstituted derivatives. acs.org Palladium-catalyzed intramolecular oxidative C-H functionalization-arylthiolation of enethiolate salts is another efficient route to multisubstituted benzo[b]thiophenes. nih.gov This one-pot, two-step process is compatible with a wide range of substituents. nih.gov Furthermore, a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene has been developed to furnish 2-substituted benzo[b]thiophenes in good yields. rsc.org
Copper-Catalyzed Synthesis: Copper catalysts, being more economical than palladium, are attractive for benzothiophene synthesis. Copper(I)-catalyzed Ullmann C–N coupling has been used for the amination of benzo-fused heterocycles. nih.gov Copper-catalyzed domino reactions, such as the radical cyclization of 2-iodophenyl ketones using xanthate as a sulfur surrogate, provide multi-substituted benzo[b]thiophenes. rsc.org An efficient copper-catalyzed approach using thiocarboxylic acids as a sulfur source allows for the synthesis of benzo[b]thiophene derivatives from (2-iodobenzyl)triphenylphosphonium bromide via sequential Ullmann-type C–S bond coupling and Wittig condensation. acs.org
| Catalyst System | Reaction Type | Starting Materials | Key Features | Reference(s) |
| Palladium(II) acetate | Annulation | Aryl sulfides, Alkynes | Convergent, good functional group tolerance | acs.org |
| Palladium(II) acetate/Cupric acetate | Oxidative C-H Functionalization | Arylacetonitriles, Dithioates | One-pot, two-step process for multisubstituted products | nih.gov |
| Palladium(II) complexes | Sonogashira Coupling/Cyclization | 2-Iodothiophenol, Phenylacetylene | Access to 2-substituted benzothiophenes | rsc.org |
| Copper(I) oxide | Ullmann C-N Coupling | Heteroaryl bromides, Aqueous ammonia | Ligand-free, environmentally favorable amination | nih.gov |
| Copper catalyst | Domino Radical Cyclization | 2-Iodophenyl ketones, Xanthate | Synthesis of multi-substituted benzothiophenes | rsc.org |
| Copper(I) iodide | Ullmann C-S Coupling/Wittig | (2-Iodobenzyl)triphenylphosphonium bromide, Thiocarboxylic acids | Efficient use of thiocarboxylic acids as sulfur source | acs.org |
The development of metal-free synthetic routes is a key goal in green chemistry, aiming to reduce cost and environmental impact. Several metal-free methods for benzothiophene synthesis have been established.
An efficient protocol involves a base-catalyzed, propargyl–allenyl rearrangement of alkynes followed by cyclization and allyl migration. beilstein-journals.orgnih.gov This method avoids transition metal catalysts and provides useful heterocycles that are not easily accessible through other means. beilstein-journals.org Another notable metal-free approach is the twofold vicinal C-H functionalization of arenes. nih.govmanchester.ac.uk This one-pot annulation proceeds via an interrupted Pummerer reaction and subsequent cyclization sequence to yield various benzothiophene products. nih.govmanchester.ac.uk Additionally, photocatalytic methods using visible light and an organic dye catalyst offer a mild and efficient synthesis of benzothiophenes from diazonium salts, avoiding high temperatures and metal catalysts. acs.org
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. tandfonline.com MCRs are valuable for creating molecular diversity and complexity in a time- and resource-efficient manner. tandfonline.com For the synthesis of polysubstituted benzothiophenes, samarium diiodide has been used to promote a three-component coupling reaction of thiophene-2-carboxylate with two equivalents of ketones. nih.gov Cascade, or domino, reactions are also crucial for building complex scaffolds. For example, a palladium-catalyzed selective domino heteroarylation process using novel thioamide-based precursors efficiently produces benzothieno[2,3-b]quinolones. researchgate.net
Regioselective Functionalization and Targeted Methyl Substituent Introduction
While the synthesis of the benzothiophene core is well-established, the precise introduction of substituents at specific positions, such as the methyl groups in this compound, requires regioselective functionalization strategies.
Achieving the 2,5,7-trimethyl substitution pattern can be approached in two main ways: by starting with precursors that already contain the methyl groups at the desired positions or by sequential, regioselective methylation of a benzothiophene core.
Direct C-H functionalization is a powerful tool for introducing substituents. However, C-H functionalization of benzothiophenes often favors the C-2 position. Functionalization at the C-3 position is more challenging due to regioselectivity issues. nih.govresearchgate.net A directing group-free, metal-free method using benzothiophene S-oxides as precursors has been developed for the C3-arylation and -alkylation of benzothiophenes with complete regioselectivity under mild conditions. nih.govresearchgate.net
For the synthesis of this compound, a plausible strategy would involve starting with a 2,4-dimethylthiophenol. Cyclization of this precursor, for example, through condensation with an appropriate carbonyl compound followed by ring closure, would establish the 5,7-dimethylbenzothiophene core. The final methyl group at the C-2 position could then be introduced. Classical approaches to synthesizing 2-substituted benzo[b]thiophenes include Friedel-Crafts acylation on a preformed benzothiophene followed by reduction, or through coupling-cyclization reactions of o-bromoalkynylbenzenes with thiols. researchgate.net Therefore, a 5,7-dimethyl-2-acylbenzothiophene could be synthesized and subsequently reduced to afford the target this compound.
Control of Regioselectivity and Stereoselectivity in Synthesis
The principal challenge in the synthesis of this compound lies in achieving the desired substitution pattern with high regioselectivity. A common and effective strategy involves the construction of the thiophene ring onto a pre-functionalized benzene precursor that already contains the requisite methyl groups at positions that will become the 5- and 7-positions of the benzothiophene core.
A prominent method for achieving this is through the reaction of a substituted thiophenol with an appropriate α-haloketone, followed by an acid-catalyzed intramolecular electrophilic cyclization. In the case of this compound, a logical precursor is 2,4-dimethylthiophenol. The synthesis can be envisioned to proceed via the following key steps:
S-Alkylation: The reaction of 2,4-dimethylthiophenol with an α-haloketone, such as chloroacetone, in the presence of a base, yields the corresponding arylthioketone intermediate, (2,4-dimethylphenylthio)acetone. This nucleophilic substitution reaction is typically straightforward and high-yielding.
Intramolecular Electrophilic Cyclization: The subsequent and most critical step is the acid-catalyzed cyclization of the (2,4-dimethylphenylthio)acetone intermediate. This electrophilic aromatic substitution reaction leads to the formation of the benzothiophene ring. The regiochemical outcome of this cyclization is paramount. The electrophilic attack can, in principle, occur at two positions on the 2,4-dimethylphenyl ring ortho to the sulfur atom: the position that would lead to the desired 5,7-dimethyl isomer or the position that would result in the undesired 4,6-dimethyl isomer.
The control of regioselectivity in this cyclization is governed by the electronic and steric effects of the methyl groups on the aromatic ring. The methyl group at the 4-position (para to the sulfur) and the methyl group at the 2-position (ortho to the sulfur) both activate the ring towards electrophilic substitution. However, the directing influence of these groups and the steric hindrance they impose play a crucial role in determining the site of cyclization. In many cases, a mixture of isomers is obtained, necessitating careful optimization of the reaction conditions to favor the formation of the desired this compound. The choice of the cyclizing agent, typically a strong acid such as polyphosphoric acid (PPA) or sulfuric acid, and the reaction temperature can significantly influence the ratio of the resulting regioisomers.
Currently, there is a lack of specific literature detailing the stereoselective synthesis of this compound. As the molecule itself is achiral and does not possess any stereocenters, the concept of stereoselectivity in its direct synthesis is not applicable. However, for structural analogs of this compound that may contain chiral centers, stereoselective synthetic methods would be pertinent. These could involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries to control the formation of specific stereoisomers.
Optimization of Reaction Conditions and Yield Enhancement Protocols
The optimization of reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of byproducts, particularly the undesired regioisomer. Key parameters that are typically optimized include the choice of reagents, solvent, temperature, and reaction time.
In the context of the synthesis from 2,4-dimethylthiophenol and chloroacetone, the following aspects are critical for optimization:
S-Alkylation Step: The choice of base and solvent for the initial S-alkylation can impact the efficiency of the reaction. A moderately strong base, such as potassium carbonate or sodium hydroxide, is often sufficient to deprotonate the thiophenol. The reaction is typically carried out in a polar aprotic solvent like acetone or dimethylformamide (DMF) to facilitate the nucleophilic attack. Optimization of the stoichiometry of the reactants is also important to ensure complete consumption of the limiting reagent.
Cyclization Step: This is the most critical step for both yield and regioselectivity. The concentration and type of acid catalyst are of utmost importance. Polyphosphoric acid (PPA) is a commonly used reagent for such cyclizations as it serves as both a catalyst and a solvent. The reaction temperature needs to be carefully controlled; higher temperatures can promote the reaction but may also lead to decomposition or the formation of undesired side products. The optimal temperature is typically determined empirically for each specific substrate. The reaction time is another parameter that requires optimization to ensure the reaction goes to completion without significant degradation of the product.
| Parameter | Variation | Rationale |
| Cyclizing Agent | Polyphosphoric acid (PPA), H₂SO₄, Eaton's reagent (P₂O₅ in MsOH) | Stronger acids can promote cyclization but may also lead to side reactions. The choice depends on the substrate's reactivity. |
| Temperature | 80 - 150 °C | Higher temperatures increase the reaction rate but can also lead to lower selectivity and decomposition. |
| Reaction Time | 1 - 24 hours | Sufficient time is needed for the reaction to complete, but prolonged reaction times can lead to product degradation. |
| Solvent | Neat (using the acid as solvent), high-boiling inert solvents (e.g., toluene, xylene) | The choice of solvent can affect the solubility of the reactants and the reaction temperature. |
Table 1: Key Parameters for Optimization of Benzothiophene Synthesis
Yield enhancement protocols often involve a systematic variation of these parameters to identify the optimal conditions. Furthermore, purification methods, such as column chromatography or recrystallization, are essential to isolate the desired this compound from any unreacted starting materials, the undesired regioisomer, and other byproducts.
Chemical Reactivity and Advanced Derivatization Studies of 2,5,7 Trimethyl 1 Benzothiophene
Electrophilic Aromatic Substitution Reactions and Positional Reactivity
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. masterorganicchemistry.com In the case of 2,5,7-trimethyl-1-benzothiophene, the fused ring system and the attached methyl groups direct incoming electrophiles to specific positions. The thiophene (B33073) ring is generally more reactive towards electrophiles than the benzene (B151609) ring.
Research on related benzothiophene (B83047) systems, such as rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene, shows that monosubstitution reactions like nitration, formylation, and acetylation preferentially occur at the 2-position, with some substitution at the 4-position. researchgate.net Lowering reaction temperatures can enhance the regioselectivity of these reactions. researchgate.net For this compound, the positions most susceptible to electrophilic attack are the C3, C4, and C6 positions. The directing effects of the methyl groups and the sulfur heteroatom play a crucial role in determining the final product distribution.
Key Electrophilic Aromatic Substitution Reactions:
| Reaction | Reagents | Expected Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 3-Nitro-2,5,7-trimethyl-1-benzothiophene |
| Bromination | Br₂, FeBr₃ | 3-Bromo-2,5,7-trimethyl-1-benzothiophene |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 3-Acyl-2,5,7-trimethyl-1-benzothiophene |
| Friedel-Crafts Alkylation | Alkyl halide, AlCl₃ | 3-Alkyl-2,5,7-trimethyl-1-benzothiophene |
| Sulfonation | SO₃, H₂SO₄ | This compound-3-sulfonic acid |
Nucleophilic Substitution and Addition Reactions on the Trimethylated Benzothiophene Core
Nucleophilic aromatic substitution (SNAr) reactions are less common for electron-rich systems like this compound unless an electron-withdrawing group is present to activate the ring. youtube.com However, derivatization can introduce functionalities that are susceptible to nucleophilic attack. For instance, conversion of a methyl group to a halomethyl group would create a site for SN2 reactions.
Metallation of the benzothiophene ring, for instance with butyllithium, can generate a nucleophilic center. Studies on rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene have shown that metallation preferentially occurs at the 1-position, allowing for subsequent reactions with electrophiles like N,N-dimethylformamide or carbon dioxide. researchgate.net For this compound, lithiation is expected to occur at one of the activated positions, creating a versatile intermediate for further functionalization.
Oxidative and Reductive Transformations for Modifying the Sulfur Heteroatom and Aromaticity
The sulfur atom in the benzothiophene ring can be selectively oxidized to the corresponding sulfoxide (B87167) or sulfone. These transformations significantly alter the electronic properties of the molecule, as the electron-donating thiophene sulfur becomes a strongly electron-accepting group. mdpi.com This change can influence the molecule's reactivity and photophysical properties. For example, the oxidation of 2,7-dibromo rsc.orgbenzothieno[3,2-b] rsc.orgbenzothiophene to its sulfone and disulfone derivatives leads to red-shifted absorption and emission spectra with high quantum yields. mdpi.com
Reduction of the benzothiophene ring is also possible, leading to dihydro or tetrahydro derivatives, thereby altering the aromaticity of the system.
Oxidation and Reduction Reactions:
| Transformation | Reagents | Product Type |
| Oxidation | m-CPBA, H₂O₂ | This compound-1-oxide (sulfoxide), this compound-1,1-dioxide (sulfone) |
| Reduction | H₂, Pd/C | 2,3-Dihydro-2,5,7-trimethyl-1-benzothiophene |
Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for Introducing Diverse Substituents
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net These reactions are instrumental in synthesizing complex molecules from simpler precursors.
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organohalide. wikipedia.org To utilize this compound in a Suzuki coupling, it would first need to be halogenated (e.g., brominated or iodinated) or converted to a boronic acid or ester derivative. The resulting compound can then be coupled with a variety of partners to introduce new aryl, heteroaryl, or vinyl groups. rsc.orguwindsor.canih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org A halogenated derivative of this compound could be coupled with various alkynes to introduce alkynyl substituents, which are valuable for extending conjugation and constructing larger molecular architectures. acs.org
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org A halogenated this compound can react with alkenes to form substituted alkenes, providing a route to vinyl-substituted benzothiophenes. mdpi.comfrontiersin.org
Illustrative Cross-Coupling Strategies:
| Reaction | Substrates | Catalyst/Base | Product Type |
| Suzuki | 3-Bromo-2,5,7-trimethyl-1-benzothiophene + Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-2,5,7-trimethyl-1-benzothiophene |
| Sonogashira | 3-Iodo-2,5,7-trimethyl-1-benzothiophene + Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N | 3-Alkynyl-2,5,7-trimethyl-1-benzothiophene |
| Heck | 3-Bromo-2,5,7-trimethyl-1-benzothiophene + Alkene | Pd(OAc)₂, PPh₃, Et₃N | 3-Vinyl-2,5,7-trimethyl-1-benzothiophene |
Heterocycle Fusion and Construction of Fused Polycyclic Systems
The benzothiophene core of this compound can serve as a building block for the synthesis of larger, polycyclic aromatic systems. nih.govrsc.org By introducing appropriate functional groups through the reactions described above, subsequent cyclization reactions can be employed to construct new fused rings.
For instance, a derivative with an ortho-alkynyl and an ortho-thioether group can undergo electrophilic cyclization to form a new thiophene ring. organic-chemistry.org Similarly, domino reactions involving functionalized benzothiophenes can lead to the formation of fused pyridine (B92270) rings, such as benzothieno[3,2-b]pyridines. nih.gov The synthesis of complex polycyclic systems often involves a sequence of reactions, including cross-coupling and subsequent intramolecular cyclizations, to build up the desired molecular framework. beilstein-journals.orgresearchgate.net
Mechanistic Insights into in Vitro Biological Activities of 2,5,7 Trimethyl 1 Benzothiophene Derivatives
Structure-Activity Relationship (SAR) Studies on Trimethylated Benzothiophenes in In Vitro Systems
The biological activity of benzothiophene (B83047) derivatives is significantly influenced by the substitution pattern on the benzothiophene ring. nih.gov Structure-Activity Relationship (SAR) studies are therefore crucial in understanding how specific structural modifications modulate the biological effects of these compounds.
The presence of methyl groups on the benzothiophene core can profoundly impact the compound's physicochemical properties, such as lipophilicity, and its stereoelectronic features, thereby influencing its interaction with biological targets. For instance, the addition of a methyl substituent at the C-5 position of the thiophene (B33073) ring has been shown to produce effective inhibitors of nicotinamide (B372718) phosphoribosyltransferase (Nampt), an enzyme implicated in cancer metabolism. rsc.org In the context of 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene analogues, which act as selective COX-2 inhibitors, the nature and position of substituents on the phenyl ring are critical for activity. nih.gov While direct SAR studies on 2,5,7-trimethyl-1-benzothiophene are not extensively documented in publicly available research, the known importance of methyl groups in other benzothiophene derivatives suggests that the specific 2,5,7-trimethylation pattern likely confers a distinct biological activity profile.
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. nih.gov For a series of 4-substituted benzothiophene analogs acting as Factor IXa inhibitors, pharmacophore models have highlighted the importance of specific features, including two aromatic features contributed by the benzothiophene nucleus, a positive ionizable group, and hydrogen bond acceptors and donors. mdpi.com While a specific pharmacophore model for this compound has not been detailed, the general principles of pharmacophore modeling for benzothiophenes can guide lead optimization strategies. These strategies often involve modifying substituents to enhance interactions with the target, improve pharmacokinetic properties, and reduce off-target effects. For example, in the development of benzothiophene-based cholinesterase inhibitors, the fusion of two or more pharmacophores into a single scaffold has been explored to increase biological activity. mdpi.com
Exploration of Diverse In Vitro Biological Modulations and Underlying Mechanisms
Benzothiophene derivatives have been shown to modulate a variety of biological processes in vitro, acting on different molecular targets and pathways.
Serotonin (B10506) (5-HT) receptors are a major class of drug targets, and various benzothiophene derivatives have been investigated for their ability to bind to these receptors. nih.govnih.govresearchgate.net The binding affinity and selectivity of a ligand for different receptor subtypes are crucial for its therapeutic potential and side-effect profile. nih.gov Modeling studies of ligand binding to 5-HT6 receptors have shown that the presence and nature of substituents on the ligand are major determinants of how it interacts with the receptor's binding pocket. nih.gov While direct binding data for this compound at serotonin receptors is not specified in the available literature, the general finding that benzothiophene derivatives can act as allosteric modulators of serotonin receptors suggests a potential mechanism of action. researchgate.netnih.gov
Many benzothiophene derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). mdpi.comnih.govmui.ac.ir The induction of apoptosis, or programmed cell death, is a common mechanism by which anticancer agents exert their effects. nih.gov Apoptosis can be triggered through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute the apoptotic program. nih.govnih.govmdpi.com Studies on other heterocyclic compounds have shown that they can induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and activating effector caspases such as caspase-3 and caspase-7. nih.govmdpi.com For instance, some thiophene derivatives have been found to induce apoptosis in leukemia cell lines. nih.gov While specific studies on the cytotoxicity and apoptotic mechanisms of this compound are limited, the known anticancer properties of the benzothiophene scaffold suggest this is a promising area for future investigation.
In Vitro Antimicrobial Action Mechanisms (e.g., effects on bacterial growth, fungal inhibition, cell membrane integrity)
Benzothiophene derivatives have emerged as a significant class of heterocyclic compounds with a broad spectrum of pharmacological activities, including notable antimicrobial effects against various pathogens. Research into their mechanisms of action reveals multifaceted interactions with microbial cells, leading to the inhibition of growth and, in some cases, cell death.
Effects on Bacterial Growth:
The antibacterial activity of benzothiophene derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. Studies on various substituted benzothiophenes show significant inhibition of bacterial proliferation. For instance, certain 2,3,4,5-tetra substituted thiophene derivatives have shown considerable activity against Gram-positive strains like S. pneumoniae and B. subtilis, with observed inhibition zones ranging from 12.3 to 29.8 mm.
A series of benzo[b]thiophene acylhydrazones were synthesized and screened against Staphylococcus aureus, including multidrug-resistant strains. One derivative, (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazide, was identified as a potent hit with a minimal inhibitory concentration (MIC) of 4 µg/mL against a reference strain and two clinical isolates resistant to methicillin (B1676495) and daptomycin. This highlights the potential of the benzothiophene scaffold in combating resistant bacterial infections.
The substitution pattern on the benzothiophene ring plays a crucial role in determining the antibacterial potency. For example, in a series of thiophene derivatives, substitution in the amide of position 2 with a 4-chlorophenyl group led to a more potent compound against both A. baumannii and E. coli.
Fungal Inhibition:
In addition to antibacterial effects, benzothiophene derivatives have also been evaluated for their antifungal properties. Some compounds have shown promising activity against various fungal strains, including Candida species. For example, 2-(p-chlorophenyl)-5-[(2,5-dimethylphenyl)carbonylamino]benzoxazole, a related benzoxazole (B165842) derivative, displayed activity against Candida albicans with an MIC value of 6.25 µg/ml, which is comparable to the standard drug clotrimazole.
Effects on Cell Membrane Integrity:
One of the proposed mechanisms for the antimicrobial action of these derivatives is the disruption of the bacterial cell membrane. Time-kill curve assays have shown that certain thiophene derivatives exhibit bactericidal effects. Further investigation into their mode of action revealed that treatment with these compounds led to increased membrane permeabilization in A. baumannii and E. coli.
The integrity of the cell membrane is crucial for microbial survival, and its disruption can lead to the leakage of intracellular components and ultimately cell death. Assays that measure the release of intracellular enzymes like lactate (B86563) dehydrogenase (LDH), adenylate kinase (AK), or proteases are commonly used to assess cell membrane damage. The ability of certain thiophene derivatives to compromise membrane integrity suggests that this is a key aspect of their antimicrobial mechanism.
Computational and Theoretical Chemistry of 2,5,7 Trimethyl 1 Benzothiophene
Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Frontier Orbital Analysis (HOMO-LUMO)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to model the electronic structure of benzothiophene (B83047) derivatives, revealing details about electron distribution and molecular reactivity.
Detailed Research Findings: The electronic structure of benzothiophene-based molecules is characterized by the delocalization of π-electrons across the bicyclic system. The sulfur atom plays a crucial role, influencing the aromaticity and the electronic properties of the ring. Frontier orbital analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and electronic transport properties.
For instance, studies on related molecules like 1-benzothiophene-2-carboxylic acid show that electronic transitions are often identified as π → π* transitions. nih.gov The HOMO is typically distributed over the entire benzothiophene core, while the LUMO may also be delocalized across the system, with significant contributions from the thiophene (B33073) ring. nih.gov Hole-electron analysis for similar structures reveals that the sulfur atom can contribute significantly to the hole (electron loss) during electronic excitation. mdpi.com Oxidation of the sulfur atom, a common modification, turns the electron-donating thienyl group into a strong electron-accepting group, which dramatically alters the electronic distribution upon excitation. mdpi.com
Table 1: Illustrative Frontier Orbital Energies for a Benzothiophene Derivative (Note: Data is illustrative of typical values for benzothiophene derivatives as found in computational studies, such as those on 1-benzothiophene-2-carboxylic acid)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Highest Occupied Molecular Orbital |
| LUMO | -1.8 | Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 | Indicator of chemical stability and reactivity |
| Source: Based on data from studies on benzothiophene derivatives. nih.gov |
Molecular Docking and Dynamics Simulations for In Vitro Ligand-Biomacromolecule Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as 2,5,7-trimethyl-1-benzothiophene, and a biological macromolecule, typically a protein or enzyme. These methods are crucial in drug discovery and materials science.
Detailed Research Findings: The goal of molecular docking is to find the preferred binding orientation and affinity of a ligand to a target protein. This information helps in understanding the potential biological activity of the compound. For example, computational studies on 1-benzothiophene-2-carboxylic acid have used molecular docking to explore its potential as an anti-inflammatory, anti-leukemia, and antiviral agent by simulating its interaction with various enzymes. nih.gov These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex and determine its binding energy.
Following docking, MD simulations can be performed to study the dynamic behavior of the ligand-protein complex over time. This provides insights into the stability of the binding pose and conformational changes in both the ligand and the protein upon binding. Such studies are critical for validating the docking results and understanding the mechanism of action at a molecular level.
Table 2: Example of Molecular Docking Results for a Benzothiophene Derivative with Target Proteins (Note: This data is based on findings for 1-benzothiophene-2-carboxylic acid to illustrate the application of the method)
| Target Protein (PDB ID) | Potential Application | Binding Energy (kcal/mol) | Interacting Residues |
| 1DLO | Anti-inflammatory | -7.2 | TYR385, SER530 |
| 1LCS | Anti-leukemia | -6.8 | LYS54, ASP126 |
| 6LU7 | Anti-viral (COVID-19) | -6.5 | CYS145, HIS41 |
| Source: Adapted from research on related benzothiophene compounds. nih.gov |
Elucidation of Reaction Mechanisms and Transition State Analysis through Computational Methods
Computational chemistry provides indispensable tools for elucidating the mechanisms of chemical reactions, including the synthesis of benzothiophenes. By calculating the potential energy surface of a reaction, researchers can identify intermediates, transition states, and determine the activation energies required for each step.
Detailed Research Findings: Theoretical studies have been used to map out plausible mechanisms for the synthesis of the benzothiophene scaffold. For example, the one-step synthesis of benzothiophenes from arynes and alkynyl sulfides has been investigated computationally. rsc.orgrsc.org The proposed mechanism involves the nucleophilic addition of the sulfur atom to the aryne, followed by cyclization and protonation. rsc.orgrsc.org
Transition state analysis is used to calculate the energy barrier for a reaction step. For instance, in the reaction of 2-bromomethyl-1,3-thiaselenole, calculations showed the cleavage of a C-Br bond leading to the formation of a seleniranium cation proceeds via a transition state with a specific energy barrier. nih.gov These calculations help to understand reaction kinetics and selectivity, explaining why certain products are formed preferentially over others. By examining the geometry and energy of transition states, chemists can optimize reaction conditions to improve yields and develop novel synthetic routes.
Table 3: Illustrative Calculated Activation Energy for a Reaction Step (Note: This data is based on a computational study of a related heterocyclic reaction to demonstrate the principle.)
| Reaction Step | Description | Calculated Activation Energy (kcal/mol) |
| Formation of Ion Pair | Cleavage of C-Br bond and formation of a cyclic cation intermediate. | 30.3 |
| Source: Based on data from quantum chemical studies on related reactions. nih.gov |
Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR) and Conformational Analysis
Computational methods can accurately predict various spectroscopic properties of molecules, which is invaluable for structure verification and analysis. Conformational analysis, also aided by computation, helps identify the most stable three-dimensional structures of a molecule.
Detailed Research Findings: DFT calculations are widely used to predict vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. Theoretical calculations of the vibrational frequencies for 1-benzothiophene-2-carboxylic acid have shown good agreement with experimental FT-IR and FT-Raman spectra, allowing for precise assignment of vibrational modes. nih.gov Similarly, ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) technique, providing results that correlate well with experimental data. nih.gov
The prediction of UV-Vis spectra is achieved through Time-Dependent DFT (TD-DFT), which can calculate the electronic transition energies and corresponding oscillator strengths. nih.gov This helps in interpreting experimental spectra and understanding the nature of electronic excitations within the molecule. Conformational analysis helps to determine the most stable spatial arrangement of the atoms, which is crucial as the conformation can influence both physical properties and biological activity.
Table 4: Comparison of Experimental and Calculated Vibrational Frequencies for a Benzothiophene Derivative (Note: Data is for 1-benzothiophene-2-carboxylic acid to illustrate the predictive power of computational methods.)
| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated (DFT) (cm⁻¹) | Assignment |
| O-H Stretch | 3080 | 3085 | Carboxylic acid hydroxyl group |
| C=O Stretch | 1680 | 1685 | Carboxylic acid carbonyl group |
| C-H Aromatic Stretch | 3060 | 3064 | Benzene (B151609) ring C-H vibrations |
| Source: Based on findings from studies on related benzothiophene compounds. nih.gov |
Development of Quantitative Structure-Activity Relationship (QSAR) Models for In Vitro Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity.
Detailed Research Findings: While no specific QSAR models for this compound have been reported, the methodology has been successfully applied to other series of benzothiophene derivatives to predict their antitumor or antiviral efficacy. acs.orgchem-soc.si The process involves several key steps:
Data Set Collection: A set of chemically related compounds with experimentally measured biological activity (e.g., IC₅₀ values) is compiled.
Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule in the dataset.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical equation that correlates the descriptors with the observed activity.
Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets. chem-soc.si
Highly predictive 3D-QSAR models for benzothiophene carboxanilides have identified the molecular properties that have the highest impact on antitumor activity. acs.orgresearchgate.net These models serve as powerful tools for designing new, more potent analogues by suggesting specific structural modifications that are likely to enhance efficacy, thereby guiding synthetic efforts and reducing the need for extensive experimental screening. nih.gov
Table 5: Common Molecular Descriptors Used in QSAR Studies of Heterocyclic Compounds
| Descriptor Type | Examples | Information Provided |
| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |
| Steric | Molecular volume, surface area | Size and shape of the molecule |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity, membrane permeability |
| Topological | Connectivity indices (e.g., Kier & Hall) | Atomic connectivity, branching |
| Source: Based on general principles and specific QSAR studies on benzothiophene analogues. acs.orgchem-soc.si |
Advanced Analytical and Spectroscopic Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 2,5,7-trimethyl-1-benzothiophene in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the three methyl groups. The chemical shifts (δ) of these protons are influenced by their local electronic environment. The integration of the signals corresponds to the number of protons in each unique environment.
¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, methyl) and its bonding environment. For instance, aromatic carbon atoms typically resonate at higher chemical shifts compared to the carbon atoms of the methyl groups. docbrown.info Due to the symmetry in a molecule like 1,3,5-trimethylbenzene, which is structurally related to the benzene (B151609) ring of the target compound, equivalent carbon atoms result in a reduced number of signals. docbrown.info
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.0 - 8.0 | 120 - 140 |
| Methyl C-H (on benzene ring) | 2.3 - 2.5 | 19 - 22 |
| Methyl C-H (on thiophene (B33073) ring) | 2.4 - 2.6 | 14 - 16 |
| Thiophene CH | 6.8 - 7.5 | 125 - 145 |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Two-dimensional (2D) NMR techniques provide further structural detail by revealing correlations between different nuclei. e-bookshelf.de
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.eduyoutube.com This helps to establish the connectivity of proton networks within the molecule, for example, between adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This allows for the unambiguous assignment of which proton signal corresponds to which carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy) shows through-space correlations between protons that are close to each other, regardless of whether they are directly bonded. researchgate.netprinceton.edu This can be particularly useful for determining the relative spatial arrangement of the methyl groups.
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential tool for determining the molecular weight and elemental composition of this compound. nist.gov The compound has a molecular weight of 176.28 g/mol and a molecular formula of C₁₁H₁₂S. nih.govalfa-chemistry.com
In electron ionization (EI) mass spectrometry, the molecule is ionized, leading to the formation of a molecular ion (M⁺). This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is a unique fingerprint of the molecule. libretexts.org For aromatic compounds, the molecular ion peak is often strong due to the stability of the aromatic ring. libretexts.org The fragmentation of benzothiophene (B83047) derivatives can involve cleavage of the C-N bond in anilide derivatives or the C-Cl bond in dicarbonyl dichlorides. nih.gov The fragmentation of aliphatic aldehydes often involves the loss of a hydrogen atom or a CHO group. miamioh.edu
Interactive Table: Expected Mass Spectrometry Fragments for this compound
| m/z (mass-to-charge ratio) | Possible Fragment Identity | Fragmentation Pathway |
| 176 | [C₁₁H₁₂S]⁺ | Molecular Ion (M⁺) |
| 161 | [C₁₀H₉S]⁺ | Loss of a methyl radical (•CH₃) |
| 145 | [C₁₀H₉]⁺ | Loss of SH radical |
| 128 | [C₁₀H₈]⁺ | Loss of H₂S |
| 91 | [C₇H₇]⁺ | Tropylium ion |
X-ray Crystallography for Definitive Solid-State Molecular Structure Determination
X-ray crystallography provides the most definitive structural information for a crystalline solid. This technique involves diffracting X-rays off a single crystal of the compound. The resulting diffraction pattern can be used to calculate the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths and bond angles. mdpi.com
For this compound, an X-ray crystal structure would confirm the planarity of the benzothiophene ring system and provide the exact positions of the three methyl groups. This technique is invaluable for unambiguously determining the isomeric structure. The process involves growing a suitable single crystal, which can sometimes be challenging, and then analyzing it using a diffractometer. mdpi.com The crystal structure of related benzothiophene derivatives has been determined using this method. researchgate.net
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. wiley.com These techniques are excellent for identifying the presence of specific functional groups.
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. wiley.com The IR spectrum of this compound would show characteristic absorption bands for:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹. vscht.cz
Aliphatic C-H stretching: From the methyl groups, appearing just below 3000 cm⁻¹.
C=C stretching: Within the aromatic and thiophene rings, observed in the 1600-1450 cm⁻¹ region. vscht.cz
C-S stretching: Which can be more difficult to assign but is expected in the fingerprint region.
Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. The selection rules for Raman are different from IR, meaning that some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum. wiley.com
Interactive Table: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | 3000 - 2850 |
| Aromatic C=C | Stretching | 1600 - 1450 |
| C-H | Bending | 1470 - 1370 |
| C-S | Stretching | 800 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugational Studies
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelengths of light that are absorbed are characteristic of the molecule's electronic structure.
For this compound, the conjugated π-system of the benzothiophene core is responsible for its UV-Vis absorption. The spectrum would be expected to show one or more strong absorption bands in the UV region. The position and intensity of these bands are sensitive to the extent of conjugation and the presence of substituents. The synthesis of benzothiophene derivatives can be monitored using UV-Vis spectroscopy. acs.org
Emerging Applications and Future Research Trajectories
Rational Design of Novel Chemical Probes for In Vitro Biological Systems
The benzothiophene (B83047) nucleus is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds. The rational design of novel chemical probes for interrogating in vitro biological systems represents a significant future direction. By functionalizing the benzothiophene scaffold, researchers can create tools to explore biological pathways and identify new therapeutic targets.
A pertinent example is the development of benzo[b]thiophene acylhydrazone derivatives as potential antimicrobial agents against multidrug-resistant Staphylococcus aureus. nih.gov In such work, the benzo[b]thiophene-2-carboxylic hydrazide core is reacted with various aldehydes to produce a library of compounds for biological screening. nih.gov This approach allows for extensive structural diversification to optimize activity. nih.gov The screening of these compounds led to the discovery of derivatives with a minimal inhibitory concentration of 4 µg/mL against clinically relevant bacterial strains, including methicillin- and daptomycin-resistant S. aureus. nih.gov
The 2,5,7-trimethyl substitution pattern on the benzothiophene ring would critically influence the physicochemical properties of such probes, such as lipophilicity, metabolic stability, and molecular geometry. These factors are paramount for dictating the molecule's interaction with biological targets like enzymes or receptors. Future work will likely involve using 2,5,7-trimethyl-1-benzothiophene as a starting point for creating new libraries of probes, where the methyl groups serve to fine-tune biological activity and selectivity.
Integration with Flow Chemistry and Automated Synthesis for Scalable Production
As the demand for novel benzothiophene derivatives grows, particularly for high-throughput screening in drug discovery and materials science, traditional batch synthesis methods can become a bottleneck. The integration of flow chemistry and automated synthesis offers a pathway for the rapid, efficient, and scalable production of compounds like this compound and its derivatives.
Modern synthetic methodologies for constructing the benzothiophene core are well-suited for adaptation to continuous flow systems. These methods include:
Thiolation Annulation: Reactions using reagents like sodium sulfide (B99878) or thiourea (B124793) to construct the thiophene (B33073) ring onto a benzene (B151609) precursor. organic-chemistry.org
Palladium-Catalyzed C-H Arylation: A powerful method for forming carbon-carbon bonds, enabling the synthesis of complex aryl-substituted benzothiophenes. organic-chemistry.org
Photocatalytic Radical Annulation: Light-driven reactions that can form the heterocyclic ring under mild conditions. organic-chemistry.org
These techniques, when translated from batch to flow reactors, can offer superior control over reaction parameters (temperature, pressure, stoichiometry), leading to higher yields, improved safety, and reduced waste. Automation can further enable the creation of large compound libraries by systematically varying reactants and conditions, accelerating the discovery of new materials and bioactive molecules based on the this compound scaffold.
Advancements in Theoretical Chemistry for Predictive Modeling and Materials Discovery
Theoretical and computational chemistry are indispensable tools for accelerating materials discovery by predicting molecular properties before undertaking complex and resource-intensive synthesis. For this compound, these approaches can provide profound insights into its reactivity and potential as a building block for advanced materials.
A key application is the development of predictive models for chemical reactivity. For instance, computational models have been created to predict the sites of deprotometalation in various heterocycles, including benzothiophene, by calculating pKa values. researchgate.net Such models can reliably forecast which position on the this compound ring is most susceptible to reaction, guiding synthetic chemists in designing efficient pathways for its functionalization. researchgate.net
Furthermore, quantum chemical calculations are crucial for predicting the electronic and optical properties of new materials. Studies on nist.govbenzothieno[3,2-b] nist.govbenzothiophene (BTBT) derivatives show that theoretical methods can elucidate how modifications, such as sulfur oxidation, impact molecular structure, crystal packing, and optoelectronic characteristics. mdpi.com These calculations revealed that oxidizing the sulfur atoms significantly alters thermal stability and enhances fluorescence quantum yields to over 99%. mdpi.com Applying these predictive models to this compound and its derivatives can rapidly identify promising candidates for applications in organic electronics.
Exploration of this compound as a Core Scaffold in Organic Electronic Materials Research (e.g., semiconductors, optoelectronics)
The benzothiophene motif is a cornerstone in the field of organic electronics due to its rigid, planar structure and sulfur-containing ring system, which facilitates intermolecular electronic coupling. This has led to the extensive investigation of larger, fused systems like nist.govbenzothieno[3,2-b] nist.govbenzothiophene (BTBT) as high-performance organic semiconductors. nih.govresearchgate.net These materials are essential components in next-generation technologies such as organic field-effect transistors (OFETs), solar cells, and sensors. nih.gov
The performance of these materials is highly dependent on their molecular packing in the solid state, which is dictated by the peripheral substituents on the core structure. Derivatives of BTBT have achieved some of the highest charge-carrier mobilities for organic semiconductors. nih.gov The strategic placement of alkyl chains, as in 2,7-dioctyl-BTBT (C8-BTBT), is a key design principle for promoting the highly ordered packing necessary for efficient charge transport. nih.govresearchgate.net The this compound unit can be envisioned as a fundamental building block for constructing new, potentially asymmetric, BTBT-like materials where the methyl groups would influence solubility and solid-state organization.
Beyond transistors, benzothiophene derivatives are being explored for optoelectronic applications. Unsymmetrical diarylethenes containing a benzothiophene unit have been synthesized and shown to exhibit photochromism, meaning they can be reversibly switched between two states with different absorption spectra by using light. scientific.net This property is valuable for developing molecular switches and optical memory devices. The inherent electronic properties of the this compound core make it a promising scaffold for the design of new photo- and electro-active materials.
Table 1: Performance of Selected Benzothiophene-Based Organic Semiconductors
| Compound | Application/Device | Reported Hole Mobility (μHole) | Key Feature |
|---|---|---|---|
| 2,7-dioctyl- nist.govbenzothieno[3,2-b] nist.govbenzothiophene (C8-BTBT) | Solution-processed OFET | > 10 cm² V⁻¹ s⁻¹ nih.gov | Symmetrical dioctyl substitution promotes high crystallinity. nih.gov |
| 2-decyl-7-phenyl- nist.govbenzothieno[3,2-b] nist.govbenzothiophene (Ph-BTBT-10) | Liquid Crystalline OFET | Up to 14.7 cm² V⁻¹ s⁻¹ nih.gov | Unsymmetrical structure with liquid crystalline properties. nih.gov |
| 2,7-divinyl nist.govbenzothieno[3,2-b]benzothiophene (DPV-BTBT) | Thin-Film Transistor | Up to 0.4 cm² V⁻¹ s⁻¹ rsc.org | Demonstrates high air stability. rsc.org |
| 2-(4-hexylphenyl) nist.govbenzothieno[3,2-b] nist.govbenzothiophene (C6-Ph-BTBT) | Polycrystalline OFET | 4.6 cm² V⁻¹ s⁻¹ rsc.org | Exhibits multiple liquid crystal phases. rsc.org |
Synergistic Approaches Combining Synthetic Chemistry with Computational and In Vitro Biological Studies
The most rapid and impactful advances in science often occur at the confluence of multiple disciplines. For this compound, a synergistic approach that combines synthetic chemistry, computational modeling, and in vitro evaluation is the most promising path forward. This integrated workflow allows for a continuous cycle of design, synthesis, and testing, which dramatically accelerates the discovery process.
The development of advanced organic semiconductors serves as an excellent template for this synergy. The process typically involves:
Computational Design: Theoretical models are used to predict the electronic properties and solid-state packing of hypothetical benzothiophene derivatives. This allows researchers to prioritize synthetic targets that are most likely to have desirable characteristics. mdpi.com
Chemical Synthesis: Chemists then synthesize the most promising candidates identified through computational screening. This may involve multi-step sequences and the development of novel reaction methodologies. mdpi.comrsc.org
In Vitro Evaluation: The newly synthesized compounds are then fabricated into devices, such as thin-film transistors, and their physical properties (e.g., charge mobility, on/off ratio) are measured. nih.govrsc.org In the context of biology, this stage would involve screening the compounds against specific proteins or cell lines. nih.gov
The results from the evaluation phase provide critical feedback that informs the next round of computational design, creating an iterative loop that refines the molecular structure for optimal performance. This combination of predictive modeling, creative synthesis, and empirical testing is essential for unlocking the full potential of the this compound scaffold in both materials science and chemical biology.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 2,5,7-Trimethyl-1-benzothiophene, and how can reaction conditions be optimized?
Synthesis typically involves cyclization or functionalization of pre-aromatic thiophene precursors. For example, Friedel-Crafts alkylation or metal-catalyzed cross-coupling reactions can introduce methyl groups at specific positions. A validated approach for analogous compounds (e.g., ethyl 5-hydroxy-4,7-dioxo-benzo[b]thiophene derivatives) involves cyclocondensation of thioesters with methyl-substituted alkenes under acidic conditions, followed by purification via column chromatography . Optimization requires monitoring reaction kinetics (e.g., via TLC or GC-MS) and adjusting temperature (80–120°C), solvent polarity (e.g., DMF or toluene), and catalyst loading (e.g., AlCl₃ or FeCl₃) to maximize yield .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR identify methyl group positions and aromatic proton environments. For instance, deshielded protons near electron-withdrawing groups appear downfield (δ 7.0–8.5 ppm), while methyl groups resonate upfield (δ 2.1–2.8 ppm) .
- Mass Spectrometry : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (e.g., m/z ~176 for C₁₁H₁₂S) and fragmentation patterns.
- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity, while GC-MS monitors volatile byproducts .
Q. How can researchers access reliable crystallographic data for structural validation?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles . ORTEP-III visualizes thermal ellipsoids and molecular packing, critical for confirming regioselectivity in methyl substitution . Public databases like the Cambridge Structural Database (CSD) provide reference data for analogous benzothiophenes .
Advanced Research Questions
Q. How can contradictions in crystallographic or spectroscopic data between synthetic batches be systematically resolved?
- Data Reconciliation : Compare unit cell parameters (e.g., a, b, c axes) across batches using SHELX refinement outputs. Discrepancies >1% suggest polymorphic variations or impurities .
- Multivariate Analysis : Apply Principal Component Analysis (PCA) to NMR or IR spectral datasets to identify outlier batches. For example, unexpected peaks at δ 5.5 ppm may indicate residual solvents or incomplete methylation .
- DSC/TGA : Differential scanning calorimetry detects polymorph transitions, while thermogravimetric analysis quantifies decomposition steps, clarifying stability issues .
Q. What computational strategies predict the electronic and reactive properties of this compound?
- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps and Fukui indices, predicting electrophilic/nucleophilic sites. For example, methyl groups at C5 and C7 may sterically hinder electrophilic substitution at C3 .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in chloroform or DMSO) to assess solubility trends. Radial distribution functions (RDFs) quantify solvent-shell dynamics .
- Docking Studies : If the compound is bioactive, AutoDock Vina models binding affinities with protein targets (e.g., cytochrome P450 enzymes) .
Q. How can researchers design experiments to probe the compound’s reactivity under oxidative or photolytic conditions?
- Oxidative Stability : Expose the compound to H₂O₂/Fe²⁺ (Fenton’s reagent) or ozone, monitoring degradation via HPLC. Compare retention times with known oxidation products (e.g., sulfoxides or sulfones) .
- Photolysis : Use a UV reactor (λ = 300–400 nm) to study photodegradation kinetics. LC-MS identifies transient intermediates (e.g., radical cations) .
- Kinetic Isotope Effects (KIE) : Deuterated analogs (e.g., CD₃-substituted) reveal hydrogen abstraction mechanisms during oxidation .
Methodological and Literature Guidance
Q. What strategies enhance the efficiency of literature retrieval for benzothiophene derivatives?
- Database Searches : Use SciFinder with keywords like "this compound synthesis" or "benzothiophene derivatives spectroscopy." Filter by publication date (post-2010) and exclude patents .
- Beilstein Cross-Referencing : Search Beilstein’s print/online entries for historical synthesis routes (e.g., cyclization of thiophene-2-carbaldehydes) and physical property data .
- Citation Tracking : Use Web of Science to trace highly cited papers on methyl-substituted heterocycles, focusing on journals like J. Org. Chem. or HETEROCYCLES .
Q. How should researchers document experimental procedures to ensure reproducibility?
- Detailed Protocols : Specify equipment (e.g., Schlenk line for air-sensitive reactions), solvent drying methods (e.g., molecular sieves for THF), and reaction scales (e.g., 5 mmol vs. 50 mmol) .
- Data Archiving : Deposit raw spectral data (NMR, XRD) in repositories like Zenodo or institutional databases. Include metadata (e.g., probe temperature for NMR) .
- Error Reporting : Disclose failed attempts (e.g., unintended ring-opening during methylation) to guide troubleshooting .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
